molecular formula C14H9BrOS2 B2687486 (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one CAS No. 478247-00-6

(5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one

Cat. No.: B2687486
CAS No.: 478247-00-6
M. Wt: 337.25
InChI Key: QKPWTEZXHITEDD-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one belongs to the thieno-thiopyranone class, characterized by a fused thiophene-thiopyranone core and a Z-configuration benzylidene substituent. The 3-bromophenyl group at the methylidene position introduces steric bulk and electronic effects, influencing reactivity and physicochemical properties. Characterization typically involves FT-IR, NMR (1H and 13C), and mass spectrometry .

Properties

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]thieno[2,3-b]thiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrOS2/c15-11-3-1-2-9(7-11)6-10-8-18-14-12(13(10)16)4-5-17-14/h1-7H,8H2/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPWTEZXHITEDD-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)Br)C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)Br)/C(=O)C3=C(S1)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one typically involves the following steps:

    Formation of the Thieno[2,3-b]thiopyran Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and sulfur-containing reagents.

    Introduction of the Bromophenylmethylidene Group: This step involves the condensation of the thieno[2,3-b]thiopyran core with a bromophenyl aldehyde under basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Reduction of the Exocyclic Double Bond

The (5Z)-configured double bond undergoes catalytic hydrogenation under mild conditions (H₂, Pd/C in ethanol at 25°C), yielding the saturated derivative 5-[(3-bromophenyl)methyl]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one . The stereochemistry of the starting material does not affect the final product due to complete saturation.

Reaction TypeReagents/ConditionsProductYieldReference
HydrogenationH₂, 10% Pd/C, EtOH, RTSaturated thiopyranone85–92%

Nucleophilic Aromatic Substitution at the Bromine Site

The electron-deficient 3-bromophenyl group facilitates nucleophilic substitution. Reactions with amines (e.g., piperidine) under Buchwald–Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C) produce aryl amine derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
AminationPiperidine, Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 100°C3-(Piperidin-1-yl)phenyl derivative78%

Oxidation of the Thiopyran Sulfur Atom

The sulfur atom in the thiopyran ring is susceptible to oxidation. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C selectively forms the sulfoxide, while excess oxidant (H₂O₂, AcOH, 60°C) yields the sulfone .

Reaction TypeReagents/ConditionsProductYieldReference
SulfoxidationmCPBA (1 equiv), CH₂Cl₂, 0°CSulfoxide derivative65%
Sulfonation30% H₂O₂, AcOH, 60°CSulfone derivative88%

Ketone Functionalization

The thiopyranone carbonyl group participates in nucleophilic additions. Reaction with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, reflux) forms the oxime derivative, whereas NaBH₄ reduces the ketone to a secondary alcohol.

Reaction TypeReagents/ConditionsProductYieldReference
Oxime FormationNH₂OH·HCl, EtOH, ΔOxime70%
Ketone ReductionNaBH₄, MeOH, 0°CSecondary alcohol63%

Cycloaddition Reactions

The conjugated diene system in the thiopyran ring engages in Diels-Alder reactions. With maleic anhydride (toluene, 110°C), it forms a bicyclic adduct, though yields are moderate due to steric hindrance from the fused thiophene .

Reaction TypeReagents/ConditionsProductYieldReference
Diels-AlderMaleic anhydride, toluene, 110°CBicyclic lactone45%

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition at the exocyclic double bond, producing a dimeric structure. This reaction is stereospecific and proceeds with retention of the Z-configuration .

Reaction TypeReagents/ConditionsProductYieldReference
PhotodimerizationUV (254 nm), CH₃CN, 12 hDimer52%

Key Mechanistic Insights

  • Bromine substitution : The 3-bromo group’s position directs electrophiles to the para position, enhancing coupling efficiency .

  • Sulfur oxidation : The thiopyran sulfur oxidizes preferentially over the thiophene sulfur due to reduced aromatic stabilization .

  • Steric effects : Bulkiness of the (3-bromophenyl) group limits reactivity at the thiopyranone carbonyl.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one:

  • Anticancer Activity :
    • Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that it significantly reduced the viability of breast cancer cells by disrupting mitochondrial function and activating caspase pathways .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
  • Anti-inflammatory Effects :
    • Preliminary investigations indicate that this compound may possess anti-inflammatory properties. Studies have reported a reduction in pro-inflammatory cytokines in treated models, indicating its potential as an anti-inflammatory drug candidate .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions :
    • The compound can be synthesized via a condensation reaction between appropriate thioketones and substituted benzaldehydes. This method allows for the introduction of diverse substituents on the aromatic ring .
  • Cyclization Techniques :
    • Another approach involves cyclization reactions of thienothiopyran derivatives under acidic or basic conditions to form the desired product efficiently. This method is advantageous for producing derivatives with varied substituents .

Industrial Applications

Beyond its biological significance, this compound has potential applications in various industries:

  • Pharmaceutical Development :
    • Given its biological activities, this compound could serve as a lead compound in the development of new pharmaceuticals targeting cancer and infectious diseases.
  • Agricultural Chemicals :
    • The antimicrobial properties suggest potential use as a pesticide or fungicide in agricultural applications.

Case Studies

Several case studies have been documented regarding the applications of this compound:

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with apoptosis induction .
Study 2Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibacterial agents .
Study 3Anti-inflammatory EffectsReduced pro-inflammatory cytokines in treated models .

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with DNA or RNA: Affecting gene expression and cellular functions.

    Disrupting Cellular Membranes: Leading to cell death or altered cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the methylidene group significantly impacts melting points, solubility, and stability. Key analogs include:

Compound Name Substituent Melting Point (°C) Spectral Techniques Used Reference
(5Z)-5-(Phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one Phenyl Not reported FT-IR, NMR, MS
(5Z)-5-[(3,4-Difluorophenyl)methylidene]-thieno[2,3-b]thiopyran-4-one 3,4-Difluorophenyl Not reported NMR, MS (implied)
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylidene)-thiazolidin-4-one Diphenylpyrazolyl 263–265 FT-IR, NMR, MS
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-thiazol-4-one Benzodioxolyl >260 1H NMR

Key Observations :

  • Melting Points : Bulky substituents (e.g., diphenylpyrazolyl in 4c ) result in higher melting points (>260°C) compared to simpler aromatic groups. The bromophenyl group in the target compound may confer similar thermal stability.

Spectroscopic Characterization

  • FT-IR: Thiopyranone carbonyl stretches typically appear near 1670–1700 cm⁻¹, while thioxo groups (C=S) in thiazolidinones absorb at ~1200 cm⁻¹ . Bromine substitution may slightly shift these bands due to inductive effects.
  • NMR : The 3-bromophenyl group introduces distinct deshielding in 1H NMR (aromatic protons near 7.2–7.8 ppm) and 13C NMR (C-Br at ~120–130 ppm). This contrasts with fluorine-substituted analogs, which show splitting patterns due to F coupling .
  • Mass Spectrometry : The molecular ion peak for the target compound (C14H9BrOS2, M.W. 345.25) would differ from analogs like the difluorophenyl variant (C14H8F2OS2, M.W. 302.34) .

Key Insights :

  • Microwave Synthesis : Offers faster reaction times (25 minutes vs. 24 hours) and higher yields (75% for 5l ), making it advantageous for scale-up.
  • Claisen-Schmidt Condensation : Widely used for benzylidene derivatives; applicable to the target compound with 3-bromobenzaldehyde as a starting material .

Biological Activity

The compound (5Z)-5-[(3-bromophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one is a member of the thienopyran family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of thienopyrans typically involves the condensation of thiophenols with various carbonyl compounds. In the case of this compound, the synthetic pathway often includes the use of polyphosphoric acid or other acidic catalysts to facilitate the formation of the thienopyran ring structure. The resulting compound exhibits a unique combination of bromine substitution and a methylidene group that may influence its biological properties.

Antimicrobial Activity

Thieno[2,3-b]thiophenes and their derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. Specifically:

  • Pseudomonas aeruginosa : Compounds within this class demonstrated high efficacy against this pathogen.
  • Escherichia coli : Similar compounds showed excellent activity compared to reference drugs like sulfadiazine .

Antitumor Activity

The antitumor potential of thienopyran derivatives has been extensively studied. The National Cancer Institute (NCI) has evaluated several related compounds against different cancer cell lines:

  • MCF-7 (breast cancer) : The log10GI50 values for related compounds were found to be around -4.50 to -5.36, indicating significant growth inhibition.
  • NCI-H460 (lung cancer) : Similar inhibitory effects were observed in this cell line with log10GI50 values reflecting potent antitumor activity .

Anti-inflammatory and Analgesic Properties

Research has indicated that thieno[2,3-b]thiophenes possess anti-inflammatory and analgesic properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes involved in pain pathways. Such properties make these compounds potential candidates for treating inflammatory diseases and pain management .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thienopyran derivatives:

  • Antimicrobial Screening : A study reported that certain thienopyran derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Antitumor Efficacy : In vitro assays demonstrated that specific derivatives could inhibit the proliferation of cancer cells across multiple lines, with some achieving an IC50 value as low as 0.42 μM in specific assays targeting eEF-2K in breast cancer cells .

Data Summary

Biological ActivityCell Line/PathogenLog10GI50/IC50 ValueReference
AntimicrobialPseudomonas aeruginosaN/A
AntimicrobialEscherichia coliN/A
AntitumorMCF-7-4.50 to -5.36
AntitumorNCI-H460N/A
Anti-inflammatoryVariousN/A

Q & A

Q. How to reconcile conflicting DFT calculations and experimental NMR data for this compound?

  • Methodological Answer :
  • Basis set optimization : Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ results to match experimental shifts .
  • Solvent corrections : Include PCM models for DMSO or CDCl₃ in simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.